1-Hydroxycyclopentanecarboxylic acid
Overview
Description
1-Hydroxycyclopentanecarboxylic acid is a compound that has been the subject of various synthetic studies due to its potential as a structural analog of natural amino acids and its relevance in medicinal chemistry. The compound features a cyclopentane ring with a hydroxyl group and a carboxylic acid function, which makes it a versatile intermediate for the synthesis of more complex molecules .
Synthesis Analysis
The synthesis of 1-hydroxycyclopentanecarboxylic acid derivatives has been achieved through different synthetic routes. One approach involves radical cyclization or radical annulation mediated by the transfer of a phenylseleno group, with excellent stereochemical control for the quaternary C(1) stereogenic center . Another study reports the enantioselective synthesis of a cyclopentanedicarboxylic amino acid, which is a functionalized L-glutamic acid analogue, through sequential aldol-based carbon-carbon bond-forming reactions . Additionally, the synthesis of diastereoisomeric forms of 1-amino-2-hydroxycyclopentanecarboxylic acid has been accomplished, with the characterization of both cis and trans isomers .
Molecular Structure Analysis
The molecular structure of related cyclopentanecarboxylic acid derivatives has been analyzed using spectroscopic techniques such as infrared, Raman, and 13C NMR. These studies have confirmed the differences in the conformation of the carboxyl group and the resulting intermolecular hydrogen bonds in polymorphic forms of the compound . Crystallographic studies have also revealed patterns of supramolecular self-assembly in the crystal structures of homologous hydroxycyclopentanecarboxylic acids, characterized by tetrameric R44(12) rings of C2 symmetry .
Chemical Reactions Analysis
The reactivity of 1-hydroxycyclopentanecarboxylic acid derivatives in chemical reactions has been explored in the context of medicinal chemistry. For instance, the synthesis of enantiomerically pure cis and trans 2-aminocyclopentanecarboxylic acids has been reported, with their use as proline replacements in potential HIV protease inhibitors . This highlights the compound's utility in the design of biologically active molecules.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 1-hydroxycyclopentanecarboxylic acid are not detailed in the provided papers, the studies suggest that the compound's derivatives exhibit properties that are significant for their potential biological activity. For example, neither of the isomeric forms of 1-amino-2-hydroxycyclopentanecarboxylic acid significantly inhibited the growth of bacterial strains or were effective in inhibiting Jensen sarcoma cells in tissue culture . This indicates that the physical and chemical properties of these compounds can influence their biological activity.
Scientific Research Applications
Synthesis and Structural Analogues
1-Hydroxycyclopentanecarboxylic acid and its derivatives have been extensively studied for their synthesis and potential as structural analogs of natural amino acids and other organic compounds. For instance, 1-amino-2-hydroxycyclopentanecarboxylic acid, synthesized as a potential analog of serine and threonine, also shares structural features with known antitumor agents like cycloleucine (Huddle & Skinner, 1971). Another study reported the stereoselective preparation of 1-hydroxycyclopentanecarboxylic acid derivatives, achieving excellent stereochemical control (Abazi, Rapado, Schenk, & Renaud, 1999).
Biochemical Studies
Biochemical investigations have explored the effects of related compounds on cellular processes. For example, 1-aminocyclopentanecarboxylic acid (ACPC) was studied for its impact on cellular respiration and amino acid metabolism, showing no significant inhibition of bacterial growth or tumor cells (Berlinguet, Bégin, Babineau, & Laferte, 1962).
Applications in Cancer Research
Certain derivatives of 1-hydroxycyclopentanecarboxylic acid have shown potential in cancer research. Carboxyl-labeled 11C-1-aminocyclopentanecarboxylic acid, for example, was developed as a tumor-localizing agent for nuclear medicine scanning (Hayes, Washburn, Wieland, Sun, Turtle, & Butler, 1976).
Safety And Hazards
properties
IUPAC Name |
1-hydroxycyclopentane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c7-5(8)6(9)3-1-2-4-6/h9H,1-4H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJABOWZNFOCHMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70901494 | |
Record name | NoName_619 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70901494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hydroxycyclopentanecarboxylic acid | |
CAS RN |
16841-19-3 | |
Record name | 1-Hydroxycyclopentanecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016841193 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Hydroxycyclopentanecarboxylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64918 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Hydroxycyclopentanecarboxylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64727 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-hydroxycyclopentane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-HYDROXYCYCLOPENTANECARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/468D8R6F8N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.